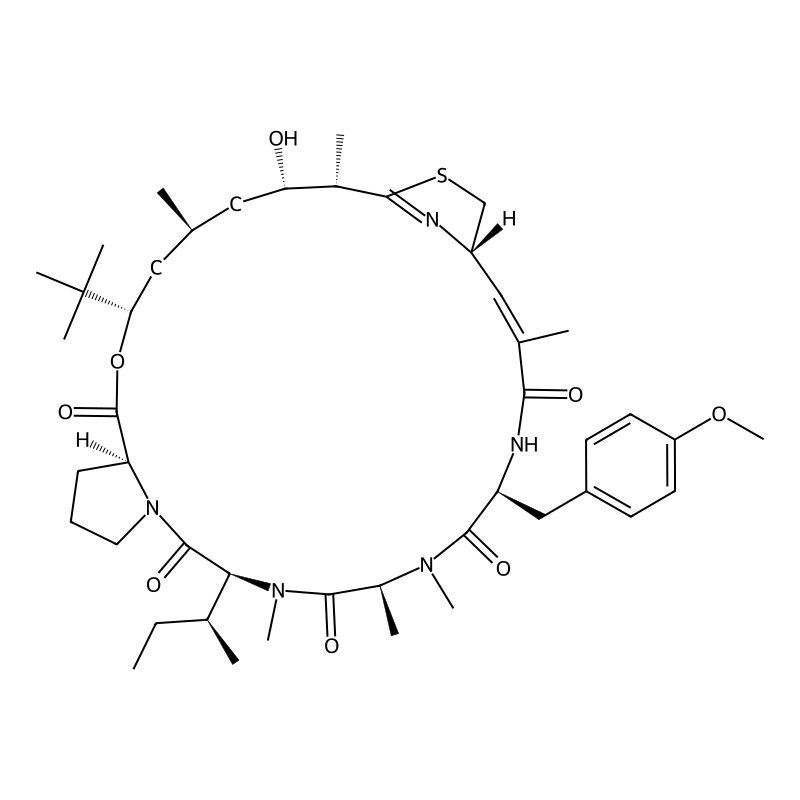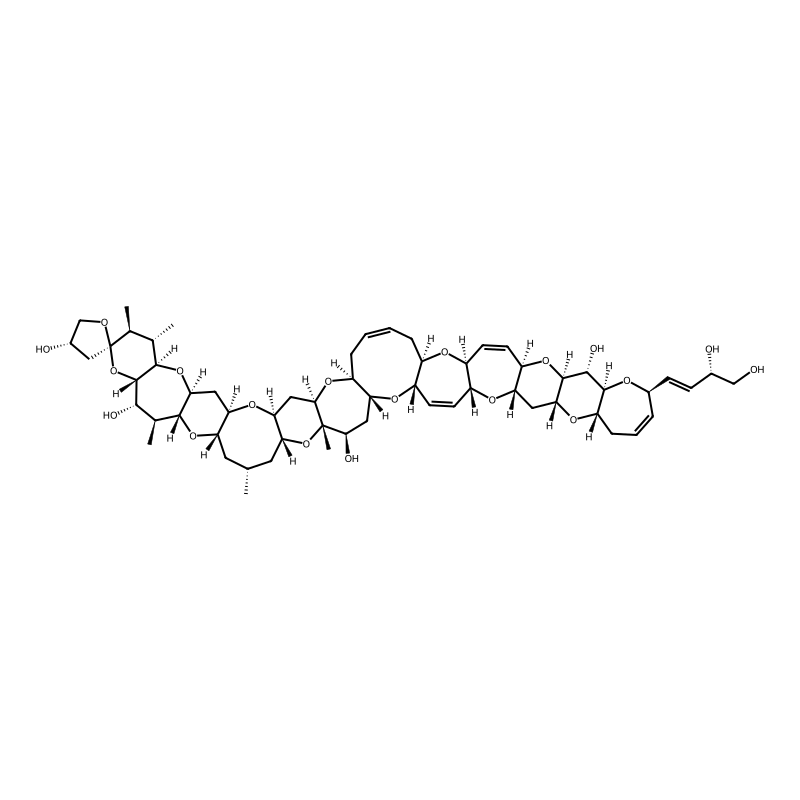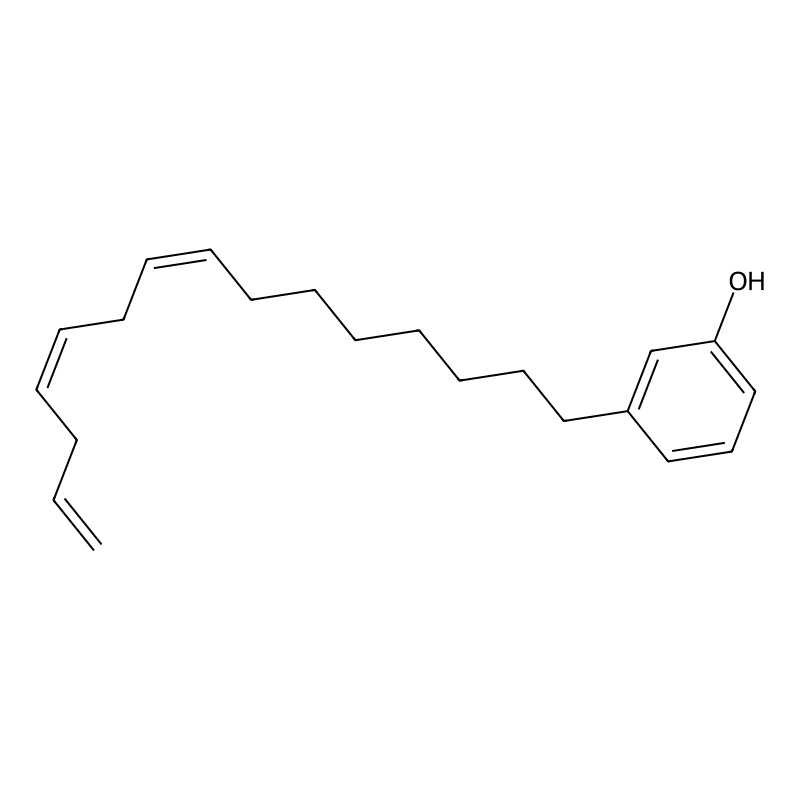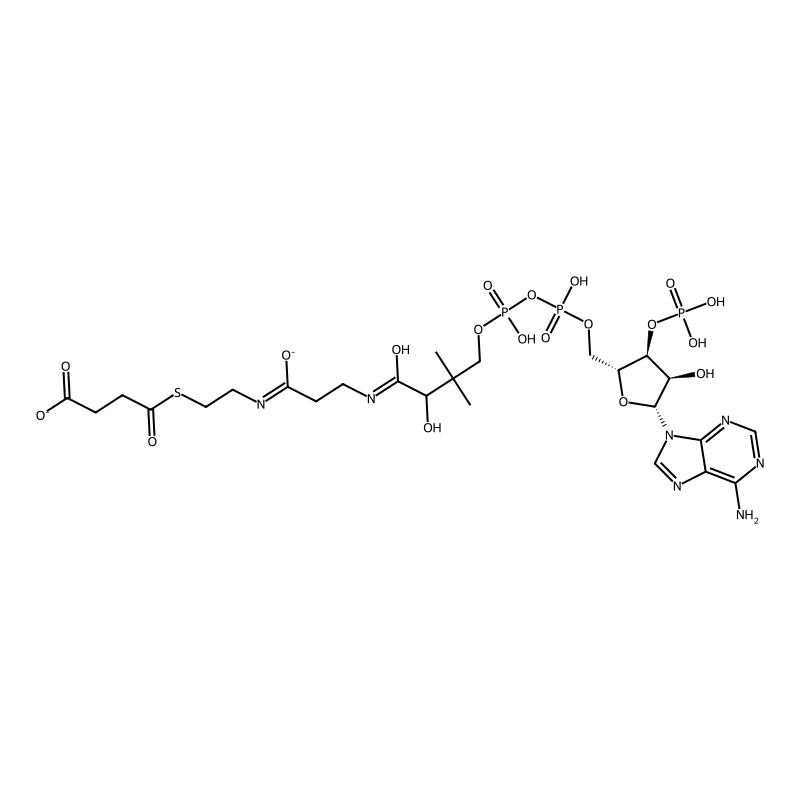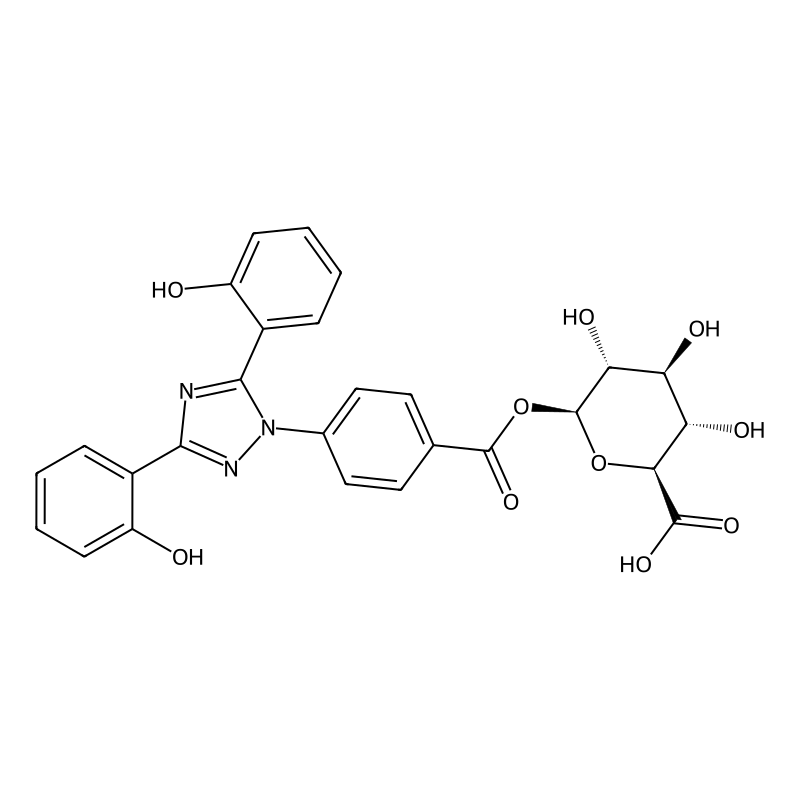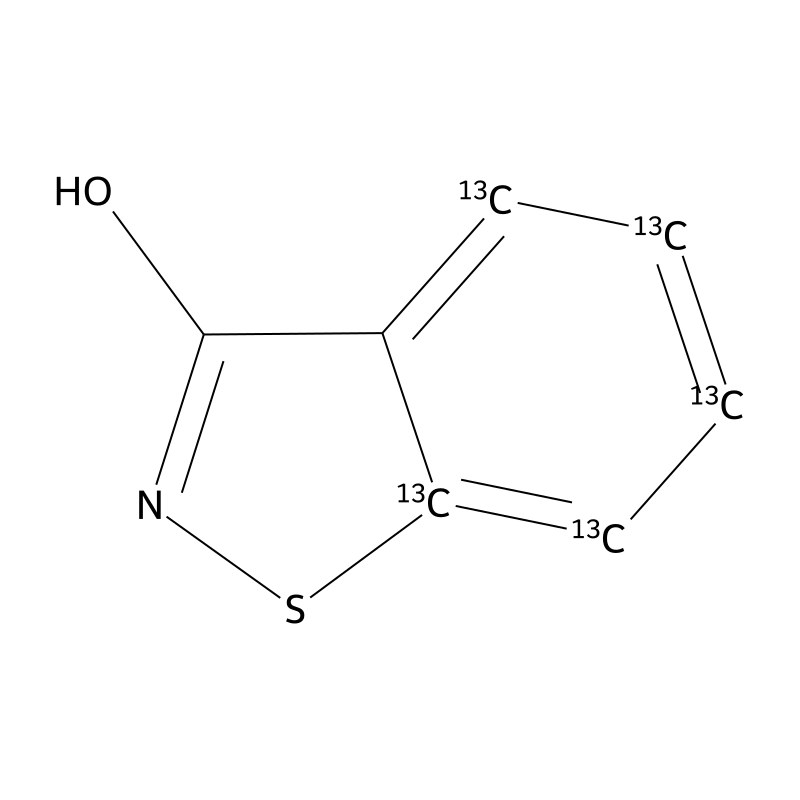N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-...](/img/structure-2d/800/S617814.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Application in Diabetes Mellitus Research
Specific Scientific Field: Endocrinology and Nutritional Science
Summary of the Application: Allithiamine, a component of garlic, has been studied for its potential antidiabetic effects . It has been tested using human umbilical cord vein endothelial cells (HUVECs) as a hyperglycaemic model .
Methods of Application or Experimental Procedures: HUVECs were isolated by enzymatic digestion and characterized by flow cytometric analysis using antibodies against specific marker proteins including CD31, CD45, CD54, and CD106 . The cells were divided into three groups: incubating with M199 medium as the control; or with 30 mMol/L glucose; or with 30 mMol/L glucose plus allithiamine .
Results or Outcomes: The effect of allithiamine on the levels of advanced glycation end-products (AGEs), activation of NF-κB, release of pro-inflammatory cytokines including IL-6, IL-8, and TNF-α, and H 2 O 2 -induced oxidative stress was investigated . It was found that in the hyperglycaemia-induced increase in the level of AGEs, pro-inflammatory changes were significantly suppressed by allithiamine .
Application in Sepsis Research
Specific Scientific Field: Immunology and Metabolic Science
Summary of the Application: Allithiamine has been studied for its potential therapeutic effects on sepsis by modulating metabolic flux during dendritic cell activation .
Methods of Application or Experimental Procedures: The inhibitory effects of allithiamine on the lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production and maturation process in dendritic cells were confirmed . The LPS-induced sepsis model was applied to examine whether allithiamine has a protective role in hyper-inflammatory status .
Results or Outcomes: Allithiamine attenuated tissue damage and organ dysfunction during endotoxemia, even when the treatment was given after the early cytokine release . It was found that allithiamine significantly inhibited glucose-driven citrate accumulation .
Application in Hyperglycaemia-Induced Endothelial Dysfunction
Summary of the Application: Allithiamine, a component of garlic, has been studied for its potential effects on hyperglycaemia-induced endothelial dysfunction . It has been tested using human umbilical cord vein endothelial cells (HUVECs) as a hyperglycaemic model .
Methods of Application or Experimental Procedures: HUVECs were isolated by enzymatic digestion and characterized by flow cytometric analysis using antibodies against specific marker proteins including CD31, CD45, CD54, and CD106 . The non-cytotoxic concentration of allithiamine was determined based on MTT, apoptosis, and necrosis assays . Subsequently, cells were divided into three groups: incubating with M199 medium as the control; or with 30 mMol/L glucose; or with 30 mMol/L glucose plus allithiamine .
This compound belongs to a class of molecules known as formamides, containing a formamide functional group (HC(O)N). It also possesses a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms), an amino group (NH2), a hydroxy group (OH), and a disulphide group (S-S).
Molecular Structure Analysis
The key features of the molecule include:
- Central formamide group: This group can participate in hydrogen bonding and potentially act as a hydrogen bond donor or acceptor.
- Pyrimidine ring: This aromatic ring contributes to the rigidity and hydrophobicity of the molecule.
- Amino group: This group can be protonated (gain a proton) or deprotonated (lose a proton) depending on the surrounding pH, affecting the overall charge and reactivity of the molecule.
- Hydroxy group: This group can participate in hydrogen bonding and potentially act as a hydrogen bond donor.
- Disulphide group: This group can be reduced to two thiol groups (SH) under specific conditions, potentially altering the molecule's properties.
Chemical Reactions Analysis
- Hydrolysis: The formamide group can be hydrolyzed (broken down with water) under acidic or basic conditions, yielding formamide and the amine and thiol precursors.
- Reduction: The disulphide bond can be reduced to two thiol groups using reducing agents.
- Alkylation or acylation: The amine group could potentially react with alkylating or acylating agents to form new derivatives.
Physical And Chemical Properties Analysis
- Solubility: The presence of the polar formamide, amino, and hydroxy groups suggests some water solubility. However, the presence of the disulphide and the aromatic ring might decrease overall solubility in water.
- Melting point and boiling point: The presence of multiple hydrogen bonding groups and the aromatic ring suggests a relatively high melting point and boiling point.
- Disulphide group: Disulphide bonds can be irritating to the skin and eyes.
- Amino group: Depending on the pKa of the amine group, it might have some irritant properties.
